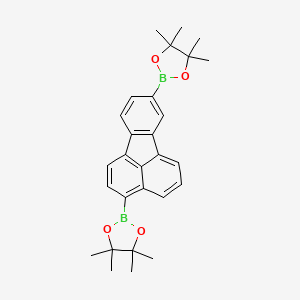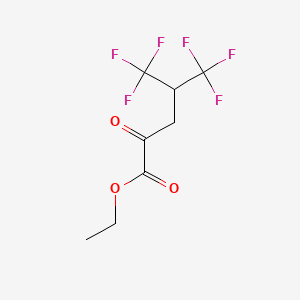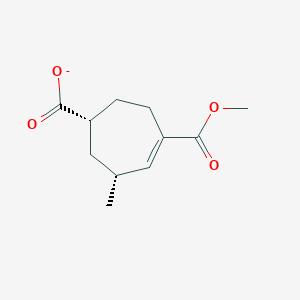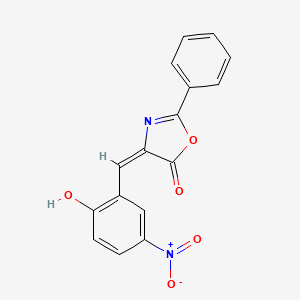
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is a peptide compound composed of five amino acids: L-cysteine, L-cysteinyl, L-histidyl, L-alanyl, and L-valyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- often employs automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including antioxidant properties and drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- involves its interaction with various molecular targets:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.
Protein Interactions: The peptide can interact with proteins, influencing their structure and function.
Cell Signaling: The compound may participate in signaling pathways by modifying proteins through disulfide bond formation.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
L-Cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.
Uniqueness
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various biochemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
202527-94-4 |
|---|---|
Molecular Formula |
C20H33N7O6S2 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C20H33N7O6S2/c1-9(2)15(19(31)26-14(7-35)20(32)33)27-16(28)10(3)24-18(30)13(4-11-5-22-8-23-11)25-17(29)12(21)6-34/h5,8-10,12-15,34-35H,4,6-7,21H2,1-3H3,(H,22,23)(H,24,30)(H,25,29)(H,26,31)(H,27,28)(H,32,33)/t10-,12-,13-,14-,15-/m0/s1 |
InChI Key |
FSZRTPUFEBKWGL-PSWFKFNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)

![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)


![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)

